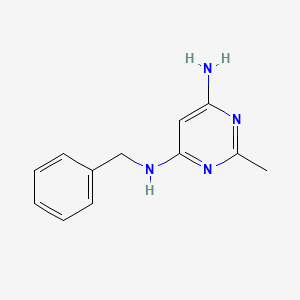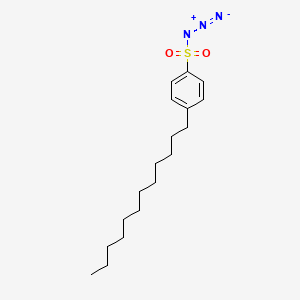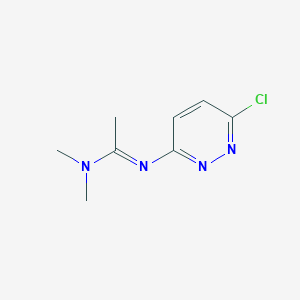
N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide
Übersicht
Beschreibung
N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a chloropyridazine ring attached to an ethanimidamide group
Wissenschaftliche Forschungsanwendungen
N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide is a sulfonamide antimicrobial . Sulfonamides are structural analogs of p-aminobenzoic acid, a precursor in the biosynthesis of folate, a required component for nucleic acid biosynthesis .
Mode of Action
The mode of action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide involves its competitive inhibition of bacterial DNA synthesis . This is achieved by interfering with the action of dihydropteroate synthase (EC 2.5.1.15), an enzyme that catalyzes the formation of dihydropteroate from p-aminobenzoic acid and dihydropteridine-hydroxymethyl-pyrophosphate .
Biochemical Pathways
The biochemical pathways affected by N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide are those involved in the biosynthesis of folate. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the formation of dihydropteroate, a key intermediate in the folate biosynthesis pathway . This results in a decrease in the availability of folate, which is essential for nucleic acid synthesis.
Pharmacokinetics
It is known that sulfonamides, in general, have high gi absorption and are bbb permeant .
Result of Action
The result of the action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide is the inhibition of bacterial growth. By interfering with the biosynthesis of folate, the compound prevents the bacteria from synthesizing nucleic acids, which are essential for their growth and replication .
Action Environment
The action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide can be influenced by various environmental factors. For instance, the presence of the compound in soil and water can lead to the selection of microorganisms with resistance to it .
Biochemische Analyse
Biochemical Properties
N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition can affect the breakdown of acetylcholine, leading to prolonged neurotransmitter activity. Additionally, N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide interacts with nicotinic acetylcholine receptors, influencing their binding affinities and conformations .
Cellular Effects
N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can alter neurotransmitter levels, affecting neuronal cell signaling . Furthermore, it has been observed to exhibit anti-inflammatory and anti-tumor properties, suggesting its potential in regulating immune responses and inhibiting cancer cell proliferation.
Molecular Mechanism
The molecular mechanism of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This inhibition leads to increased acetylcholine levels in synaptic clefts, enhancing cholinergic signaling. Additionally, N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide remains stable under controlled conditions, maintaining its inhibitory activity on acetylcholinesterase . Prolonged exposure may lead to degradation and reduced efficacy, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as enhanced neurotransmission and anti-inflammatory activity. Higher doses may result in toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage range to maximize its benefits while minimizing potential risks.
Metabolic Pathways
N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. For instance, it undergoes enzymatic hydrolysis and oxidation, leading to the formation of metabolites. These metabolic processes can influence its bioavailability and overall efficacy in biological systems.
Transport and Distribution
The transport and distribution of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide within cells and tissues are critical for its activity. It is transported across cell membranes via specific transporters and binding proteins. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its physicochemical properties and interactions with cellular components.
Subcellular Localization
N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide exhibits distinct subcellular localization patterns. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, influencing its interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide typically involves the reaction of 6-chloropyridazine with N,N-dimethylethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of substituted pyridazine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridazine derivatives, such as:
- N-(6-chloropyridazin-3-yl)pivalamide
- Sulfachloropyridazine
- 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c1-6(13(2)3)10-8-5-4-7(9)11-12-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXNBGBJOOYSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NN=C(C=C1)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425586 | |
| Record name | N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68675-27-4 | |
| Record name | N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
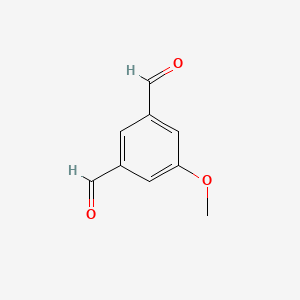




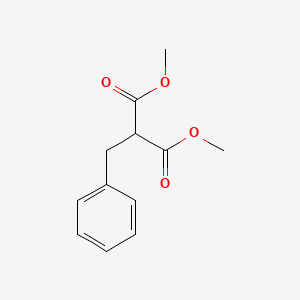
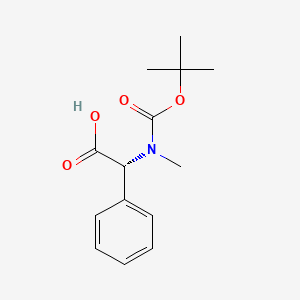
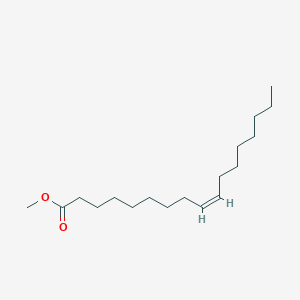
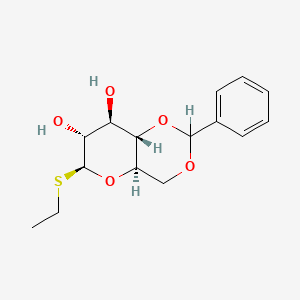

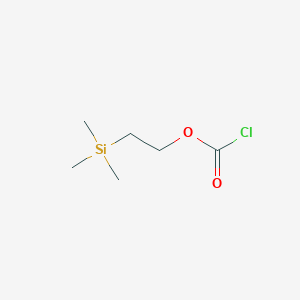
![Methyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B1366709.png)
